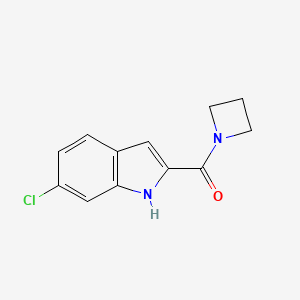
azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone, also known as AZI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. AZI is a small molecule inhibitor that has been shown to have promising antitumor activity in preclinical studies.
作用机制
The mechanism of action of azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone is not fully understood, but it is believed to involve the inhibition of a specific protein target. azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone has been shown to bind to and inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone can alter the expression of genes that are involved in cell growth and survival, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its antitumor activity, azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone has been shown to have other biochemical and physiological effects. azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the immune response. azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone has also been shown to modulate the activity of immune cells, such as T cells and natural killer cells, which are involved in the body's defense against cancer and other diseases.
实验室实验的优点和局限性
One advantage of azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone is its potency and selectivity for its target protein, BRD4. This makes it a valuable tool for studying the role of BRD4 in cancer and other diseases. However, one limitation of azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone is its solubility, which can make it difficult to work with in certain experimental settings. Additionally, further studies are needed to fully understand the pharmacokinetics and toxicity of azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone.
未来方向
There are several future directions for the study of azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone. One area of interest is the development of more potent and selective inhibitors of BRD4, which could lead to the development of more effective cancer therapies. Another area of interest is the study of azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, further studies are needed to fully understand the mechanism of action and pharmacokinetics of azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone, which could lead to the development of more effective and safer cancer therapies.
合成方法
The synthesis of azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone has been described in the literature. Briefly, the synthesis involves the reaction of 6-chloroindole-2-carboxylic acid with azetidine-2-one in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with the appropriate amine to yield azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone.
科学研究应用
Azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone has been shown to have potent antitumor activity in preclinical studies. It has been demonstrated to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body. In addition to its antitumor activity, azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone has also been shown to have anti-inflammatory and immunomodulatory effects.
属性
IUPAC Name |
azetidin-1-yl-(6-chloro-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-9-3-2-8-6-11(14-10(8)7-9)12(16)15-4-1-5-15/h2-3,6-7,14H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXAYSQOLBRYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC3=C(N2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7564623.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide](/img/structure/B7564629.png)
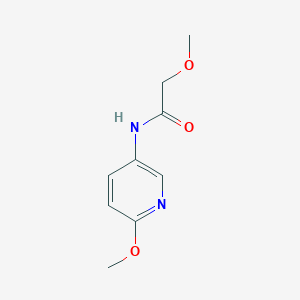
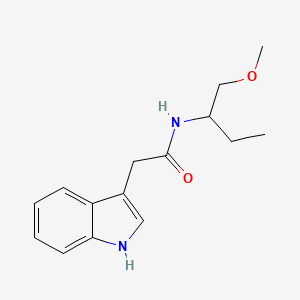
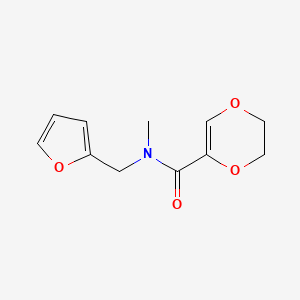
![5-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7564645.png)
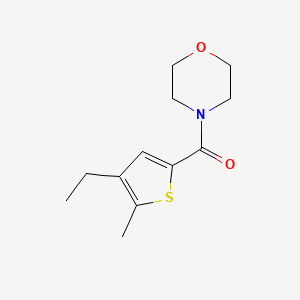
![2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B7564666.png)

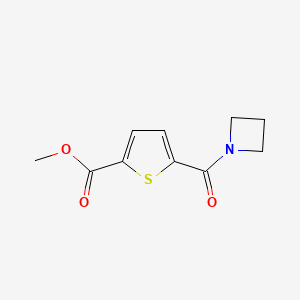
![4-[[2-(4-cyanopyridin-2-yl)sulfanylacetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7564700.png)
![N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7564714.png)
